2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a tetrahydrooxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one typically involves the reaction of a suitable precursor with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition or activation of target proteins, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a tetrahydrooxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
263840-03-5 |
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Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5-tetrahydrooxepin-6-yl)ethanone |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(12)6-3-1-2-4-13-5-6/h5H,1-4H2 |
InChI Key |
RNJBDBPDNHKMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC=C(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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